molecular formula C10H14BrN3O B13658960 5-Bromo-N3-(tetrahydro-2H-pyran-4-yl)pyridine-2,3-diamine

5-Bromo-N3-(tetrahydro-2H-pyran-4-yl)pyridine-2,3-diamine

Cat. No.: B13658960
M. Wt: 272.14 g/mol
InChI Key: MMPRFGMCEXFGJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

5-Bromo-N3-(tetrahydro-2H-pyran-4-yl)pyridine-2,3-diamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, where the bromine atom is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include solvents like THF, dimethyl sulfoxide (DMSO), and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 5-Bromo-N3-(tetrahydro-2H-pyran-4-yl)pyridine-2,3-diamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or agonist, depending on the context of its use. It binds to target proteins or enzymes, altering their activity and affecting downstream signaling pathways . The exact molecular targets and pathways involved vary based on the specific application and research focus.

Properties

Molecular Formula

C10H14BrN3O

Molecular Weight

272.14 g/mol

IUPAC Name

5-bromo-3-N-(oxan-4-yl)pyridine-2,3-diamine

InChI

InChI=1S/C10H14BrN3O/c11-7-5-9(10(12)13-6-7)14-8-1-3-15-4-2-8/h5-6,8,14H,1-4H2,(H2,12,13)

InChI Key

MMPRFGMCEXFGJZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1NC2=C(N=CC(=C2)Br)N

Origin of Product

United States

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